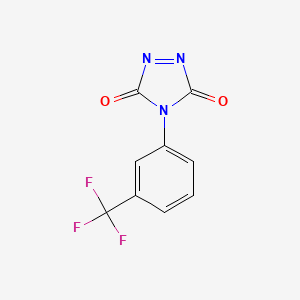
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound known for its unique structure and properties. . The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 1,2,4-triazole in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition results in the suppression of cancer cell growth and the reduction of tumor vascularization.
Comparaison Avec Des Composés Similaires
4-(3-(Trifluoromethyl)phenyl)-3H-1,2,4-triazole-3,5(4H)-dione can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
4-Fluoro-3-(Trifluoromethyl)Phenyl Isothiocyanate: Similar in having a trifluoromethyl group, but with different chemical properties and applications.
4-(Trifluoromethyl)benzylamine: Another related compound with a trifluoromethyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
89676-71-1 |
|---|---|
Formule moléculaire |
C9H4F3N3O2 |
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C9H4F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)15-7(16)13-14-8(15)17/h1-4H |
Clé InChI |
UJUUIFAYJQXKSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C(=O)N=NC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
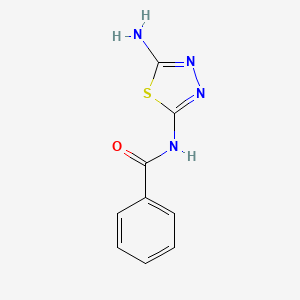
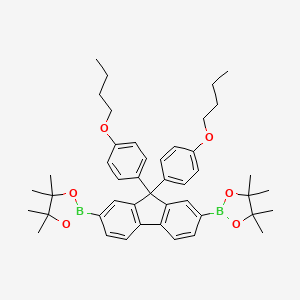
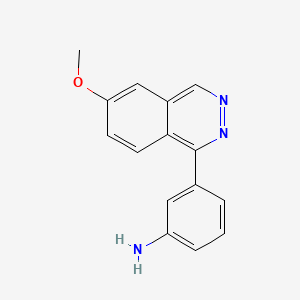
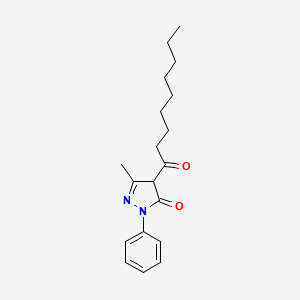

![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
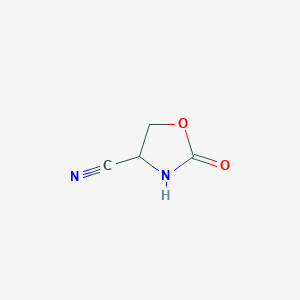
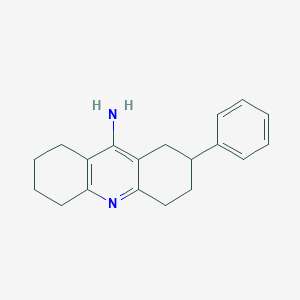
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
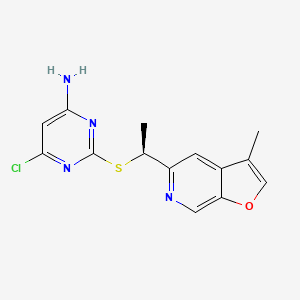
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
